2-(Quinolin-6-YL)ethanol
Overview
Description
2-(Quinolin-6-YL)ethanol is a chemical compound that features a quinoline ring attached to an ethanol group. Quinoline is a nitrogen-containing heterocyclic aromatic compound, known for its presence in various natural products and its significant pharmacological activities . The ethanol group provides additional reactivity and solubility properties, making this compound a versatile compound in both synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-6-YL)ethanol typically involves the functionalization of quinoline derivatives. One common method is the reduction of 2-(Quinolin-6-YL)acetaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran . Another approach involves the Grignard reaction, where 2-(Quinolin-6-YL)magnesium bromide reacts with formaldehyde, followed by hydrolysis to yield the desired ethanol derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) to reduce 2-(Quinolin-6-YL)acetaldehyde to this compound under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-6-YL)ethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 2-(Quinolin-6-YL)ethane using strong reducing agents such as LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acidic conditions.
Reduction: NaBH4 or LiAlH4 in ethanol or tetrahydrofuran.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products
Oxidation: 2-(Quinolin-6-YL)acetaldehyde, 2-(Quinolin-6-YL)acetic acid.
Reduction: 2-(Quinolin-6-YL)ethane.
Substitution: 2-(Quinolin-6-YL)ethyl chloride.
Scientific Research Applications
2-(Quinolin-6-YL)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Quinolin-6-YL)ethanol is largely dependent on its interaction with biological targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer and antimicrobial activities . Additionally, the compound can inhibit specific enzymes or receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad spectrum of biological activities.
2-(Quinolin-6-YL)acetaldehyde: An intermediate in the synthesis of 2-(Quinolin-6-YL)ethanol, with similar reactivity but different functional properties.
2-(Quinolin-6-YL)acetic acid: An oxidized form, used in different chemical and biological applications.
Uniqueness
This compound is unique due to its combination of the quinoline ring and ethanol group, providing a balance of reactivity and solubility. This makes it a valuable intermediate in synthetic chemistry and a promising candidate in medicinal research .
Properties
IUPAC Name |
2-quinolin-6-ylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-7-5-9-3-4-11-10(8-9)2-1-6-12-11/h1-4,6,8,13H,5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETRNBJUCZBYAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCO)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591509 | |
Record name | 2-(Quinolin-6-yl)ethan-1-olato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227809-77-0 | |
Record name | 2-(Quinolin-6-yl)ethan-1-olato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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